4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate
Overview
Description
4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its stability and potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and functionalization steps to achieve the desired tetracyclic structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of 4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to efficiently produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and enzyme activity.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-9-ol : Similar in structure but with a hydroxyl group instead of an acetate group.
- 9-Oxatetracyclo[5.3.1.0{2,6}.0{8,10}]undec-3-ene : Another tetracyclic compound with different ring sizes and functional groups.
Uniqueness
4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate is unique due to its specific tetracyclic structure and the presence of an acetate group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and synthetic processes.
Properties
IUPAC Name |
4-oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5(13)14-9-3-6-2-8(9)11-7(6)4-10-12(11)15-10/h6-12H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYGWUFTISSLHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2CC4C3O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178421 | |
Record name | 2,5-Methano-2H-indeno[1,2-b]oxiren-3-ol, octahydro-, 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2500-84-7 | |
Record name | 2,5-Methano-2H-indeno[1,2-b]oxiren-3-ol, octahydro-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2500-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Methano-2H-indeno[1,2-b]oxiren-3-ol, octahydro-, 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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